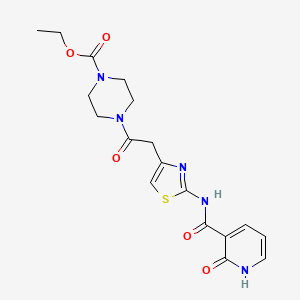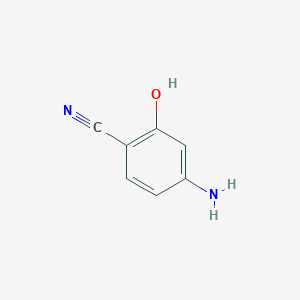
Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H21N5O5S and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research into the applications of Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate and its derivatives has shown promising results in antimicrobial and antifungal activities. For instance, compounds derived from ethyl piperazine-1-carboxylate demonstrated good to moderate antimicrobial activity against various test microorganisms, with some compounds exhibiting antiurease and antilipase activities (Başoğlu et al., 2013). Another study highlighted the synthesis of derivatives targeting Mycobacterium tuberculosis, with certain compounds showing activity against this pathogen and possessing cytotoxicity profiles suitable for further development (Jeankumar et al., 2013). These findings suggest the potential of these compounds in developing new antimicrobial and antifungal agents.
Synthesis and Chemical Transformations
The chemical synthesis and transformation of Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate derivatives have been extensively studied. Innovative synthesis techniques have been explored, such as microwave-assisted synthesis for producing hybrid molecules containing penicillanic or cephalosporanic acid moieties, demonstrating the compound's versatility in drug design and development (Başoğlu et al., 2013). Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives has been documented, showcasing the chemical flexibility and the potential for creating a wide range of biologically active compounds (Mohamed, 2021).
Biological Activities
The derivatives of Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate exhibit a range of biological activities. Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, for example, have been synthesized and evaluated as glucokinase activators, with some compounds identified as potent dual-acting hypoglycemic agents, activating both glucokinase and PPARγ. This demonstrates the compound's potential application in managing diabetes and related metabolic disorders (Song et al., 2011).
Propiedades
IUPAC Name |
ethyl 4-[2-[2-[(2-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-2-28-18(27)23-8-6-22(7-9-23)14(24)10-12-11-29-17(20-12)21-16(26)13-4-3-5-19-15(13)25/h3-5,11H,2,6-10H2,1H3,(H,19,25)(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXXEBNPUXHDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628025.png)

![2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2628030.png)
![1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile](/img/structure/B2628031.png)




![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2628038.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2628039.png)
![1-(3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2628040.png)
![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2628043.png)